3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide
Overview
Description
3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H10ClN3O4S and its molecular weight is 279.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Ring-Forming Cascade Reactions
A study by Sapegin et al. (2018) demonstrated the use of 4-Chloro-3-nitrobenzenesulfonamide in synthesizing a novel class of [1,4]oxazepine-based primary sulfonamides, showing strong inhibition of carbonic anhydrases, which are therapeutically relevant in humans (Sapegin et al., 2018).
Synthesis of Sulfonamide Derivatives
Kumar et al. (2020) synthesized a series of new 4-chloro-3-nitrobenzene sulfonamide derivatives with significant antimicrobial activities and binding affinity towards DNA Gyrase-A (Kumar et al., 2020).
Pharmacological Applications
Antimicrobial Activity
The study by Kumar et al. (2020) highlights the antimicrobial potential of 4-chloro-3-nitrobenzene sulfonamide derivatives, indicating their utility in treating infections (Kumar et al., 2020).
Cancer Research
A study by Cumaoğlu et al. (2015) explored compounds bearing the sulfonamide fragment, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, for their anti-cancer activity against various cancer cell lines, revealing significant reduction in cell proliferation and induction of pro-apoptotic genes (Cumaoğlu et al., 2015).
Properties
IUPAC Name |
3-chloro-N-methyl-2-(methylamino)-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4S/c1-10-8-6(9)3-5(12(13)14)4-7(8)17(15,16)11-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKCGAACKSPWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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